5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid
CAS No.: 1248499-31-1
Cat. No.: VC3397192
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248499-31-1 |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.2 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12) |
| Standard InChI Key | QFGJEOMHKLFVDN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCC1=CC(=NO1)C(=O)O |
| Canonical SMILES | CC(C)(C)OCC1=CC(=NO1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing oxygen, nitrogen, and three carbon atoms. The compound is further modified with a tert-butoxy methyl group at the 5-position and a carboxylic acid group at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and potentially useful in various biological applications.
Identification and Nomenclature
The compound can be identified through several naming conventions and identifiers:
| Property | Value |
|---|---|
| CAS Number | 1248499-31-1 |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid |
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.2 g/mol |
| Alternative Names | ZINC42416764, AKOS010657314, MCULE-7728831778, NE21460 |
| Catalog Reference | 2952DQ (AK Scientific) |
The compound is part of the oxazole family, which is known for diverse pharmaceutical and chemical applications .
Synthesis Methods
The synthesis of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid typically follows established routes for constructing substituted oxazole derivatives.
Laboratory Synthesis
Laboratory synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butoxy methyl-substituted nitriles with suitable reagents to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction pathway may include:
-
Preparation of precursors containing the tert-butoxy group
-
Cyclization reaction to form the oxazole ring
-
Introduction of the carboxylic acid functionality at the 3-position
Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Reaction Mechanisms
The formation of the oxazole ring typically involves condensation reactions between appropriate precursors. The mechanisms may involve nucleophilic attack, followed by ring closure and dehydration steps. The carboxylation step often employs organometallic reagents or oxidation of aldehyde intermediates.
Industrial Production Considerations
Industrial production of 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid requires scalable and efficient synthetic routes.
Scalable Synthetic Routes
Industrial production may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve consistent product quality.
Comparative Analysis with Related Compounds
While specific comparative data for 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid is limited, understanding its relationship to other oxazole derivatives provides context for its potential applications.
Structural Relatives
The oxazole core is found in numerous biologically active natural products and synthetic compounds. The specific substitution pattern in 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid distinguishes it from other oxazole derivatives, potentially conferring unique properties and activities.
Activity Comparison
The following table compares general properties of different oxazole-containing compounds:
| Compound Class | Common Structural Features | Typical Biological Activities |
|---|---|---|
| 5-substituted oxazole-3-carboxylic acids | Carboxylic acid at position 3, various substituents at position 5 | Enzyme inhibition, antimicrobial activity |
| Oxazole-containing natural products | Oxazole ring incorporated into larger frameworks | Diverse activities including antitumor, antibacterial, antifungal |
| Simple oxazole derivatives | Basic oxazole ring with limited substitution | Moderate biological activity, useful as synthetic intermediates |
| 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid | Tert-butoxy methyl group at position 5, carboxylic acid at position 3 | Potential antimicrobial activity, valuable synthetic intermediate |
Current Research Directions
Research involving 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid and related oxazole derivatives continues to evolve across multiple disciplines.
Medicinal Chemistry
In medicinal chemistry, this compound and similar oxazole derivatives are being explored for:
-
Development of novel antimicrobial agents
-
Creation of enzyme inhibitors for various therapeutic targets
-
Building blocks for drug discovery programs
-
Structure-activity relationship studies to optimize biological activity
Synthetic Methodology
Research in synthetic methodology focuses on:
-
Developing more efficient routes to synthesize the compound
-
Exploring novel reactions involving the oxazole core
-
Utilizing the compound as a scaffold for constructing more complex molecules
-
Functionalization of the carboxylic acid group to create diverse derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume